Cas no 1704099-18-2 (1-3-(difluoromethoxy)phenylcyclopentan-1-amine)

1-(3-(Difluoromethoxy)phenyl)cyclopentan-1-amine is a fluorinated cyclopentylamine derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a cyclopentylamine core substituted with a 3-(difluoromethoxy)phenyl group, offering a balance of lipophilicity and electronic effects. The difluoromethoxy moiety enhances metabolic stability and bioavailability, making it a valuable intermediate in medicinal chemistry. This compound may serve as a building block for the synthesis of biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its rigid cyclopentyl scaffold provides conformational restraint, which can improve binding selectivity in drug design. The amine functionality allows for further derivatization, increasing its utility in structure-activity relationship studies.
1-3-(difluoromethoxy)phenylcyclopentan-1-amine structure
1704099-18-2 structure
Product Name:1-3-(difluoromethoxy)phenylcyclopentan-1-amine
CAS No:1704099-18-2
MF:C12H15F2NO
MW:227.250410318375
CID:5913551
PubChem ID:117326770
Update Time:2025-11-06

1-3-(difluoromethoxy)phenylcyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-3-(difluoromethoxy)phenylcyclopentan-1-amine
    • 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine
    • 1704099-18-2
    • EN300-1937223
    • 1-[3-(difluoromethoxy)phenyl]cyclopentan-1-amine
    • Inchi: 1S/C12H15F2NO/c13-11(14)16-10-5-3-4-9(8-10)12(15)6-1-2-7-12/h3-5,8,11H,1-2,6-7,15H2
    • InChI Key: IVROACOSFPAYBW-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(=C1)C1(CCCC1)N)F

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 1-3-(difluoromethoxy)phenylcyclopentan-1-amine

Comprehensive Overview of 1-3-(Difluoromethoxy)phenylcyclopentan-1-amine (CAS No. 1704099-18-2)

The compound 1-3-(difluoromethoxy)phenylcyclopentan-1-amine (CAS No. 1704099-18-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopentylamine core and difluoromethoxy substituent, make it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets such as enzymes and receptors. The presence of the difluoromethoxy group enhances metabolic stability, a critical factor in the development of long-acting therapeutics.

In recent years, the demand for fluorinated compounds like 1-3-(difluoromethoxy)phenylcyclopentan-1-amine has surged due to their improved pharmacokinetic properties. Fluorination is a hot topic in medicinal chemistry, as it often leads to increased lipophilicity, membrane permeability, and resistance to oxidative degradation. This compound’s phenylcyclopentan-1-amine scaffold is also noteworthy, as it resembles motifs found in many FDA-approved drugs targeting neurological and inflammatory conditions. Scientists are exploring its utility in designing next-generation small-molecule inhibitors and GPCR modulators, aligning with trends in personalized medicine and precision therapeutics.

The synthesis of CAS No. 1704099-18-2 involves multi-step organic reactions, including palladium-catalyzed cross-coupling and reductive amination. These methods are widely discussed in academic and industrial circles, particularly in the context of green chemistry and sustainable manufacturing. Researchers are optimizing protocols to minimize waste and improve yields, addressing growing concerns about environmental impact. Additionally, the compound’s chiral center opens doors for enantioselective synthesis, a key area of interest for developing optically pure pharmaceuticals with fewer side effects.

From a commercial perspective, 1-3-(difluoromethoxy)phenylcyclopentan-1-amine is gaining traction as a building block for high-value fine chemicals. Suppliers and contract research organizations (CROs) are increasingly listing it in catalogs, catering to the expanding market for custom synthesis and drug development services. Its versatility is reflected in patent filings, where derivatives of this compound are claimed for applications ranging from CNS disorders to metabolic diseases. This aligns with the broader industry shift toward targeted therapies and niche indications.

Analytical characterization of CAS No. 1704099-18-2 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity testing. These methods ensure compliance with stringent regulatory standards, a recurring theme in discussions about quality control in pharmaceutical manufacturing. The compound’s stability under various storage conditions is another focal point, as degradants can compromise efficacy and safety—a concern echoed in recent ICH guidelines.

Looking ahead, the role of 1-3-(difluoromethoxy)phenylcyclopentan-1-amine in AI-driven drug discovery is worth highlighting. Machine learning models are being trained to predict its interactions with biological targets, accelerating hit-to-lead optimization. This intersects with the booming interest in computational chemistry and virtual screening, where researchers seek to reduce lab trial-and-error. Furthermore, its structural novelty positions it as a candidate for fragment-based drug design, a strategy gaining momentum in tackling undruggable targets.

In summary, 1-3-(difluoromethoxy)phenylcyclopentan-1-amine (CAS No. 1704099-18-2) exemplifies the convergence of synthetic innovation and therapeutic potential. Its relevance to fluorine chemistry, drug development pipelines, and sustainable synthesis ensures its place in contemporary research dialogues. As science advances, this compound may well become a cornerstone in the next wave of breakthrough medicines.

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